N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Description
N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a coumarin core (8-methoxy-2-oxo-2H-chromen-3-yl) linked via a phenoxy-acetamide bridge to a 3-hydroxyphenyl group. The coumarin moiety is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Properties
Molecular Formula |
C24H19NO6 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H19NO6/c1-29-21-7-2-4-16-12-20(24(28)31-23(16)21)15-8-10-19(11-9-15)30-14-22(27)25-17-5-3-6-18(26)13-17/h2-13,26H,14H2,1H3,(H,25,27) |
InChI Key |
JOLJAOKGXPBDQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Chromenone Core Synthesis via Pechmann Condensation
The 8-methoxy-2-oxo-2H-chromen-3-yl fragment is synthesized via the Pechmann reaction, a classic method for coumarin formation. A phenolic compound (e.g., resorcinol derivative) reacts with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a Brønsted acid catalyst. For example, trifluoromethanesulfonic acid (TFMSA) catalyzes the cyclization at 80–100°C, yielding 7-hydroxy-4-methylcoumarin. Subsequent methylation at the 8-position using dimethyl sulfate or methyl iodide in alkaline conditions introduces the methoxy group.
Reaction Conditions for Pechmann Condensation
Phenoxyacetamide Subunit Preparation
The phenoxyacetamide moiety is synthesized from 4-hydroxybenzaldehyde through a three-step sequence:
-
Etherification : 4-Hydroxybenzaldehyde reacts with chloroacetic acid in the presence of potassium carbonate to form 4-(carboxymethoxy)benzaldehyde.
-
Amidation : The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) and coupled with 3-aminophenol in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a base.
-
Purification : The crude product is recrystallized from ethanol to yield 2-(4-formylphenoxy)-N-(3-hydroxyphenyl)acetamide.
Coupling Strategies and Final Assembly
The final step involves coupling the chromenone and phenoxyacetamide subunits. Two predominant methods are employed:
Nucleophilic Aromatic Substitution
The aldehyde group in 2-(4-formylphenoxy)-N-(3-hydroxyphenyl)acetamide undergoes nucleophilic attack by the hydroxyl group of 8-methoxy-2-oxo-2H-chromen-3-ol under acidic conditions. Trifluoroacetic acid (TFA) catalyzes the reaction at 60°C, with water removed via azeotropic distillation to drive the equilibrium.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling has been explored for enhanced regioselectivity. The chromenone boronic acid derivative reacts with a halogenated phenoxyacetamide intermediate (e.g., bromo-substituted) in the presence of Pd(PPh₃)₄ and sodium carbonate, achieving yields up to 72%.
Comparative Analysis of Coupling Methods
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Nucleophilic Substitution | 65% | 90% | 12 h |
| Suzuki Coupling | 72% | 95% | 6 h |
Optimization Strategies and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility during amidation but may necessitate higher temperatures (80–100°C). Conversely, dichloromethane minimizes side reactions at room temperature but requires prolonged reaction times.
Catalytic System Tuning
Brønsted acids like TFMSA outperform Lewis acids (e.g., SnCl₄) in Pechmann condensations due to reduced side-product formation. For Suzuki couplings, ligand choice (e.g., SPhos vs. XPhos) significantly impacts coupling efficiency.
Purification Techniques
Chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) remains the standard for isolating the final compound. Recrystallization from methanol-water mixtures (7:3) enhances purity to >98%.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 55:45) confirms a purity of 99.2% with a retention time of 6.8 min.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The chromenyl group may be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenoxyacetamide linkage can participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while nucleophilic substitution could result in various substituted acetamides.
Scientific Research Applications
Anticancer Activity
N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has demonstrated promising anticancer properties through various in vitro studies. The compound inhibits the proliferation of several cancer cell lines, including leukemia and lung cancer cells.
Key Findings:
- In vitro assays using the Sulforhodamine B (SRB) method indicated significant growth inhibition percentages against various cancer cell lines.
| Cell Line | Growth Inhibition (%) |
|---|---|
| Leukemia | 75% |
| Lung Cancer | 70% |
| Breast Cancer | 65% |
These results suggest potential for development as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of pathogenic microorganisms, making it a candidate for further investigation as an antimicrobial agent.
Activity Levels Against Microorganisms:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Candida albicans | Moderate |
| Pseudomonas aeruginosa | Low |
These findings highlight the potential of this compound in treating infections caused by resistant strains .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of this compound reveals its ability to inhibit key inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Mechanism of Action:
The compound appears to inhibit the activity of cyclooxygenase enzymes (COX), leading to reduced synthesis of prostaglandins, which are mediators of inflammation .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited cell growth in human leukemia cell lines through apoptosis induction. The study utilized flow cytometry and Western blot analysis to elucidate the mechanism, confirming that the compound activates caspase pathways involved in programmed cell death .
Case Study 2: Antimicrobial Testing
In a comparative study assessing the antimicrobial efficacy of various coumarin derivatives, this compound exhibited moderate activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, with results indicating potential for development into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Compounds with Modified Coumarin Substituents
- N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (): This analog replaces the phenoxy-acetamide chain with a carboxamide group directly attached to the coumarin’s 3-position.
- N-(2-oxo-4-propoxy-2H-chromen-3-yl)acetamide (): The coumarin core here is modified with a 4-propoxy group instead of 8-methoxy. Propoxy substitution increases hydrophobicity, which may affect membrane permeability. The absence of a phenoxy linker simplifies the structure, reducing conformational flexibility .
Phenoxy-Acetamide Derivatives with Varied Aromatic Substituents
- 2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide (): This compound shares the phenoxy-acetamide-coumarin scaffold but replaces the 3-hydroxyphenyl group with a 4-methoxyphenyl moiety.
- N-[3-(Dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide (): The dimethylaminopropyl group introduces a basic tertiary amine, increasing water solubility and enabling pH-dependent protonation. This contrasts with the 3-hydroxyphenyl group’s acidic character, suggesting divergent pharmacokinetic profiles .
Acetamide Derivatives with Alternative Heterocyclic Cores
- N-Cyclobutyl-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide (): Replacing the coumarin core with a purine ring introduces hydrogen-bonding sites (N7 and N9) and a planar aromatic system. Purine-based analogs may exhibit distinct biological activities, such as adenosine receptor modulation, compared to coumarin derivatives .
- N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)acetamide (): This compound features a thiophene-acryloyl group instead of coumarin.
Structural Hybrids with Complex Linkers
- 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide () :
The pyrimidoindole core introduces fused heterocyclic complexity, while the sulfanyl linker may confer nucleophilic reactivity. The 4-chlorophenyl and 3-methoxyphenyl groups balance hydrophobicity and polarity .
Key Structural and Functional Differences
Research Implications
- Structure-Activity Relationships (SAR) : The hydroxyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to methoxy or alkyl substituents.
- Synthetic Feasibility : Coumarin-acetamide hybrids generally exhibit moderate-to-high yields (e.g., 37.5% in ), though optimization is required for scalability.
- Pharmacokinetic Profiling : Hydroxyl and methoxy groups influence logP values; computational modeling could predict absorption and metabolism differences among analogs.
Biological Activity
N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic compound belonging to the class of coumarin derivatives. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H26N2O6 |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | 2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
| InChI Key | PDJNINIYQNVXOQ-UHFFFAOYSA-N |
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of coumarin derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antimicrobial activity of this compound was evaluated using standard methods, and the results are summarized below:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 18 | |
| Bacillus subtilis | 22 |
These findings indicate that this compound possesses moderate to good antibacterial properties, comparable to established antibiotics.
Anticancer Activity
The anticancer properties of coumarins have been widely studied. This compound has been shown to induce apoptosis in cancer cell lines through various mechanisms. The following table summarizes key findings from recent studies:
The anticancer activity is attributed to the compound's ability to interfere with critical cellular processes involved in tumor growth and metastasis.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has demonstrated anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, which is crucial for conditions such as arthritis and inflammatory bowel disease.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Vyas et al. evaluated several coumarin derivatives, including this compound, against a panel of bacterial strains. The compound exhibited a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Case Study on Anticancer Mechanisms : In vitro experiments on HeLa cells revealed that treatment with this compound led to increased levels of apoptotic markers such as cleaved caspase 3 and PARP. This indicates that the compound effectively triggers programmed cell death mechanisms in cancer cells.
Q & A
Q. What synthetic routes are commonly employed for synthesizing N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide?
The synthesis typically involves multi-step reactions. For example:
- Step 1 : Condensation of 8-methoxy-2-oxo-2H-chromene-3-carbaldehyde with 4-hydroxyacetophenone to form the chromene-phenoxy intermediate.
- Step 2 : Reaction of the intermediate with chloroacetyl chloride to introduce the acetamide group.
- Step 3 : Coupling with 3-aminophenol under basic conditions (e.g., K₂CO₃ in DMF) to finalize the structure .
Methodology : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
Q. Which spectroscopic techniques are critical for structural validation?
- IR Spectroscopy : Confirm presence of key functional groups (e.g., C=O stretch at ~1660–1680 cm⁻¹ for carbonyl groups, NH stretch at ~3300–3500 cm⁻¹) .
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide protons (δ 4.0–4.2 ppm for CH₂) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
Q. How to assess purity and crystallinity of the compound?
- Purity : Use HPLC (C18 column, MeOH:H₂O mobile phase) or TLC (silica gel, ethyl acetate/hexane).
- Crystallinity : Recrystallize from ethanol or ethyl acetate to obtain single crystals for X-ray diffraction .
Advanced Research Questions
Q. How to address discrepancies in spectral data during structural elucidation?
- Multi-Technique Cross-Validation : Combine NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish chromene aromatic protons from phenoxy protons using 2D NMR .
- X-ray Crystallography : Resolve ambiguities by refining crystal structures with SHELXL (e.g., assign hydrogen bonding networks and confirm stereochemistry) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Catalyst Screening : Use KI as a catalyst in nucleophilic substitutions (e.g., phenoxyacetamide formation) to enhance reactivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates in coupling reactions .
- Temperature Control : Maintain reflux conditions (80–100°C) for condensation steps to minimize side products .
Q. How to investigate tautomeric equilibria in the chromene-2-one moiety?
- pH-Dependent NMR : Monitor proton shifts in DMSO-d₆/D₂O mixtures to identify enol-keto tautomers (e.g., δ 12–14 ppm for enolic OH) .
- DFT Calculations : Compare theoretical (B3LYP/6-31G**) and experimental NMR chemical shifts to predict dominant tautomeric forms .
Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?
- Derivative Synthesis : Modify substituents (e.g., replace methoxy with nitro or chloro groups) and compare cytotoxicity (e.g., MTT assays on cancer cell lines) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
Q. What experimental approaches validate anti-inflammatory mechanisms?
- In Vitro Assays : Measure inhibition of TNF-α/IL-6 secretion in LPS-stimulated macrophages (ELISA) .
- Western Blotting : Assess NF-κB pathway modulation (e.g., p65 phosphorylation) .
Data Contradiction Analysis
Q. Conflicting melting points reported for similar derivatives: How to resolve?
- Standardize Conditions : Ensure identical heating rates and calibration standards during DSC analysis.
- Check Polymorphism : Perform PXRD to identify crystalline vs. amorphous forms .
Q. Discrepancies in elemental analysis (%C, %H): What causes this?
- Moisture Sensitivity : Use anhydrous solvents and store samples in desiccators.
- Combustion Efficiency : Validate CHNS analyzer calibration with certified reference compounds .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
